Competitive Reversibility vs. Irreversible Inactivation: Gly-Gly-Tyr-Arg Differentiated from E-64
The Gly-Gly-Tyr-Arg peptide is explicitly characterized as a competitive inhibitor of papain, implying reversible binding at the active site without covalent modification of the catalytic cysteine residue . This contrasts directly with the well-documented mechanism of E-64, which is an irreversible inhibitor that forms a covalent bond with the papain active site, leading to permanent enzyme inactivation [1]. The quantitative measure for reversible binding is the inhibition constant (Ki), which for Gly-Gly-Tyr-Arg is 9 μM at pH 6.2 . For E-64, the measure of potency is the half-maximal inhibitory concentration (IC50) for irreversible inactivation, reported as 9 nM against papain .
| Evidence Dimension | Inhibition Mechanism and Reversibility |
|---|---|
| Target Compound Data | Competitive, Reversible inhibition; Ki = 9 μM (pH 6.2) |
| Comparator Or Baseline | E-64: Irreversible, Covalent inhibition; IC50 = 9 nM |
| Quantified Difference | Mechanistic difference: reversible vs. irreversible. >1000-fold difference in potency metric (Ki of 9,000 nM vs. IC50 of 9 nM). |
| Conditions | Papain enzyme assay. Gly-Gly-Tyr-Arg: pH 6.2, 37°C. E-64: standard in vitro papain inhibition assay. |
Why This Matters
The choice between reversible and irreversible inhibition is critical for experimental design; reversible inhibitors allow for study of dynamic processes and are more easily washed out, whereas irreversible inhibitors are used for permanent activity blockade.
- [1] Barrett AJ, Kembhavi AA, Brown MA, Kirschke H, Knight CG, Tamai M, Hanada K. L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Biochem J. 1982;201(1):189-198. View Source
